1-Phenylbicyclo[3.2.0]hept-6-ene 1-Phenylbicyclo[3.2.0]hept-6-ene
Brand Name: Vulcanchem
CAS No.: 57293-40-0
VCID: VC19565986
InChI: InChI=1S/C13H14/c1-2-5-11(6-3-1)13-9-4-7-12(13)8-10-13/h1-3,5-6,8,10,12H,4,7,9H2
SMILES:
Molecular Formula: C13H14
Molecular Weight: 170.25 g/mol

1-Phenylbicyclo[3.2.0]hept-6-ene

CAS No.: 57293-40-0

Cat. No.: VC19565986

Molecular Formula: C13H14

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylbicyclo[3.2.0]hept-6-ene - 57293-40-0

Specification

CAS No. 57293-40-0
Molecular Formula C13H14
Molecular Weight 170.25 g/mol
IUPAC Name 1-phenylbicyclo[3.2.0]hept-6-ene
Standard InChI InChI=1S/C13H14/c1-2-5-11(6-3-1)13-9-4-7-12(13)8-10-13/h1-3,5-6,8,10,12H,4,7,9H2
Standard InChI Key CAXCLCLDXZOJFV-UHFFFAOYSA-N
Canonical SMILES C1CC2C=CC2(C1)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Core Bicyclic Framework

Bicyclo[3.2.0]hept-6-ene consists of a seven-membered fused ring system comprising a three-membered cyclopropane ring and a four-membered cyclobutane ring. The "3.2.0" notation indicates the number of carbon atoms in each bridge (3, 2, and 0, respectively). The phenyl group attaches to the bridgehead carbon at position 6, as defined by IUPAC priority rules .

Table 1: Key Molecular Properties of 6-Phenylbicyclo[3.2.0]hept-6-ene

PropertyValueSource
Molecular FormulaC₁₃H₁₄
Molecular Weight170.25 g/mol
IUPAC Name6-phenylbicyclo[3.2.0]hept-6-ene
CAS Registry Number57293-41-1
ΔfH° (gas phase)33.38 kcal/mol (base structure)*

*Reported for bicyclo[3.2.0]hept-6-ene without phenyl substitution .

The stereoelectronic effects of the phenyl group stabilize the strained bicyclic system, enhancing its reactivity toward electrophilic and cycloaddition reactions .

Synthesis Methods

Cyclization via Dichloroketene Addition

Reactivity and Chemical Transformations

Bromofluorocarbene Addition

6-Phenylbicyclo[3.2.0]hept-6-ene undergoes regioselective addition with bromofluorocarbene, yielding fluoro-indanes such as 4,6-difluoro-5-phenylindane and 5,6-difluoro-4-phenylindane. The reaction exploits the compound’s strained double bond, which acts as a diene in [2+1] cycloadditions.

Acid-Catalyzed Oxidative Rearrangement

Under acidic conditions, 6-phenylbicyclo[3.2.0]heptan-6-ol (a reduced derivative) rearranges oxidatively to form 1,1′-biphenyl-carbaldehydes . The mechanism proceeds via:

  • Dehydration: Formation of cycloheptadiene intermediates.

  • Aromatization: Oxidation to cycloheptatriene species.

  • Fragmentation: Cleavage to biphenyl derivatives with aldehyde functionalities .

Table 2: Products from Acid-Catalyzed Rearrangement

Starting MaterialProducts FormedYield (%)
6-Phenylbicyclo[3.2.0]heptan-6-ol1,1′-Biphenyl-carbaldehydes<10
1,1′-BiphenylTrace

Applications in Organic Synthesis

Building Block for Fluoroaromatics

The bromofluorocarbene adducts serve as precursors to fluorinated indanes, which are valuable in medicinal chemistry for their bioisosteric properties.

Mechanistic Probes

The compound’s rearrangement pathways provide insights into strain-driven reactivity, aiding the design of new cascade reactions for polycyclic aromatic hydrocarbon synthesis .

Mechanistic Insights

Strain and Reactivity

The bicyclo[3.2.0] framework’s angle strain (≈90° at bridgeheads) facilitates ring-opening reactions. Quantum mechanical calculations suggest that phenyl substitution lowers activation energies for electrophilic additions by stabilizing transition states through conjugative effects .

Oxidative Pathways

The acid-catalyzed rearrangement of 6-phenylbicyclo[3.2.0]heptan-6-ol proceeds via a carbocation intermediate, which undergoes hydride shifts and oxidation to yield biphenyl products .

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